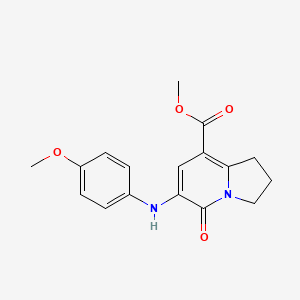

Methyl 6-(4-methoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyliate

Description

Methyl 6-(4-methoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyliate is a synthetic indolizine derivative characterized by a fused bicyclic core structure (indolizine) substituted with a 4-methoxyphenylamino group at position 6, a ketone at position 5, and a methyl ester at position 6. The ester moiety at position 8 suggests improved lipophilicity compared to carboxylic acid analogs, which may enhance membrane permeability in biological systems .

Properties

CAS No. |

612065-19-7 |

|---|---|

Molecular Formula |

C17H18N2O4 |

Molecular Weight |

314.34 g/mol |

IUPAC Name |

methyl 6-(4-methoxyanilino)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate |

InChI |

InChI=1S/C17H18N2O4/c1-22-12-7-5-11(6-8-12)18-14-10-13(17(21)23-2)15-4-3-9-19(15)16(14)20/h5-8,10,18H,3-4,9H2,1-2H3 |

InChI Key |

JEPZRGVALVFJRK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC(=C3CCCN3C2=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(4-methoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyliate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with a suitable indolizine precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(4-methoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyliate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group and amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 6-(4-methoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyliate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 6-(4-methoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyliate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The target compound’s 4-methoxyphenylamino group differentiates it from analogs with halogenated or hydroxylated substituents:

- Bromine’s polarizability may also affect π-π stacking interactions in crystal packing .

- 7-(2-Fluoro-4-methoxy-phenylamino)-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid (): The fluorine atom increases electronegativity and metabolic stability, while the carboxylic acid group at position 8 reduces lipophilicity compared to the methyl ester. This impacts solubility and bioavailability .

Functional Group Modifications at Position 8

- Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (): The hydroxyl group at position 6 increases polarity and hydrogen-bonding capacity, likely reducing cell permeability compared to the methoxyphenylamino-substituted compound. The ester at position 8 remains consistent .

- Carboxylic Acid Analogs (e.g., ): The free carboxylic acid group enhances water solubility but may limit passive diffusion across biological membranes. Methyl esters, as in the target compound, are often prodrugs designed to improve absorption .

Core Structural Variations

- (4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid (): This compound features a furo-isoindole core instead of indolizine. The fused furan ring introduces conformational rigidity, and the carboxylic acid group at position 4 promotes hydrogen-bonded crystal packing (O—H···O and C—H···π interactions), which may reduce solubility compared to the methyl ester variant .

Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Methyl 6-(4-methoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

Pharmacological Profile

Research has indicated that Methyl 6-(4-methoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate exhibits various biological activities including:

- Anticancer Activity : Studies have shown that this compound possesses significant anticancer properties against various cancer cell lines.

- Antimicrobial Effects : Preliminary investigations suggest activity against certain bacterial strains.

- Anti-inflammatory Properties : The compound has been noted to reduce inflammation in preclinical models.

The anticancer effects of Methyl 6-(4-methoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate are primarily attributed to its ability to induce apoptosis in cancer cells. This is achieved through the modulation of various signaling pathways such as:

- Inhibition of NF-kB : This pathway is crucial for cell survival and proliferation. Inhibition leads to increased apoptosis in tumor cells.

- Activation of Caspases : The compound activates caspases which play a vital role in the apoptotic process.

Case Studies

- MCF-7 Cell Line Study : In vitro studies using the MCF-7 breast cancer cell line demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.

- HepG2 Cell Line Study : Another study involving HepG2 liver cancer cells reported similar findings where the compound induced apoptosis and cell cycle arrest at the G0/G1 phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HepG2 | 20 | Cell cycle arrest |

Antimicrobial Activity

Preliminary tests have indicated that Methyl 6-(4-methoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate exhibits antimicrobial properties against several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 32–64 µg/mL.

Anti-inflammatory Activity

Research has suggested that this compound may also possess anti-inflammatory effects. In animal models of inflammation, administration of Methyl 6-(4-methoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.